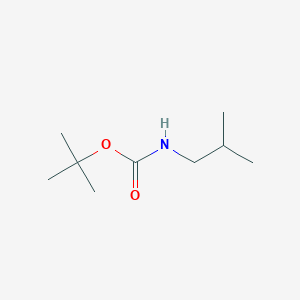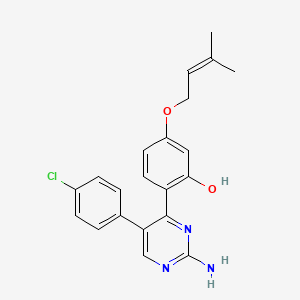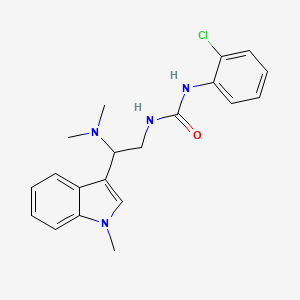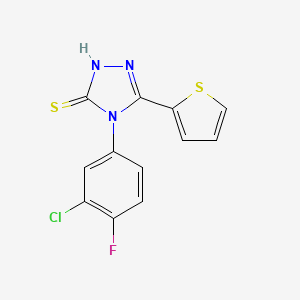![molecular formula C18H12N2O2 B2838755 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine CAS No. 672925-54-1](/img/structure/B2838755.png)
4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine” is a chemical compound with the molecular formula C18H12N2O2 . It is a type of pyrimidine derivative, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of “4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine” and its derivatives often involves the incorporation of a diphenylurea moiety at the C4-position of the pyrrolo[2,3-d]pyrimidine core via an oxygen linker . This process results in compounds that are potent inhibitors of VEGFR2 kinase .Molecular Structure Analysis
The molecular structure of “4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine” is determined by its chemical formula C18H12N2O2 . The structure of this compound and other pyrimidine derivatives can be analyzed using techniques such as single-crystal X-ray diffraction and density functional theory calculations .Chemical Reactions Analysis
Pyrimidine derivatives, including “4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine”, have been studied for their various chemical reactions. For instance, they have been found to be potent inhibitors of certain kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Pyrimidines, including 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine, exhibit anti-inflammatory effects. These properties are attributed to their inhibitory response against key inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . The compound’s ability to modulate these pathways makes it a promising candidate for developing anti-inflammatory agents.
Antiproliferative Activity in Cancer Cells
Recent studies have highlighted the antiproliferative potency of pyrimidine derivatives. Optimization of lead molecules has led to the discovery of compounds with remarkable activity against various cancer cell lines. For instance, 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine analogs demonstrated high potency against ovarian, liver, breast, cervical, and melanoma cancer cells . Further research in this area could unveil novel therapeutic options.
Synthesis and Structure–Activity Relationships (SARs)
Understanding the structure–activity relationships (SARs) of pyrimidines is crucial for designing effective derivatives. Researchers have explored various synthetic methods for obtaining pyrimidine analogs. Detailed SAR analysis provides clues for developing novel compounds with enhanced anti-inflammatory activities and minimal toxicity .
Propiedades
IUPAC Name |
4-phenoxy-6-phenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-3-7-13(8-4-1)16-11-15-17(19-12-20-18(15)22-16)21-14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKSRJYQONOKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)

![1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2838675.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)

![Methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate](/img/structure/B2838687.png)
![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2838690.png)
![3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2838693.png)

